6-chloro-5-ethynylpyrazin-2-amine
Description
6-Chloro-5-ethynylpyrazin-2-amine is a pyrazine derivative featuring a chlorine atom at position 6, an ethynyl group at position 5, and an amine group at position 2. Pyrazines are nitrogen-containing heterocycles known for their versatility in pharmaceutical and materials chemistry. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for cross-coupling reactions, while the chlorine atom contributes to electronic effects and intermolecular interactions (e.g., halogen bonding). This compound’s structural uniqueness lies in its combination of substituents, which may influence its coordination chemistry, solubility, and biological activity.
Properties
CAS No. |
2764012-30-6 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs PdCl₂(dppf)₂ (dichlorobis(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) as a catalyst, CuI as a co-catalyst, and triethylamine (NEt₃) as a base in tetrahydrofuran (THF) at ambient temperature. Trimethylsilyl acetylene acts as the ethynyl source, facilitating a cross-coupling reaction to yield 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (2 ).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst System | PdCl₂(dppf)₂/CuI/NEt₃ |
| Solvent | THF |
| Temperature | Room temperature (20–25°C) |
| Yield (Compound 2 ) | Not explicitly reported |
This method is favored for its regioselectivity and compatibility with sensitive functional groups. However, the TMS-protected intermediate (2 ) requires further deprotection to yield the target ethynyl derivative.
Alternative Sonogashira Coupling Strategies
Patent literature suggests alternative pathways using unprotected acetylene sources. For example, a Sonogashira coupling between 5-bromo-6-chloropyrazin-2-amine and acetylene gas (HC≡CH) could bypass the need for TMS protection.
Comparative Analysis of Ethynylation Methods
| Method | Advantages | Limitations |
|---|---|---|
| TMS-Protected Coupling | High regioselectivity; stable intermediate | Requires desilylation step |
| Direct Acetylene Coupling | Fewer steps | Requires high-pressure acetylene gas |
The choice of method depends on scalability and equipment availability. Industrial settings may favor direct acetylene coupling, while lab-scale synthesis prefers TMS protection for safety and control.
Critical Evaluation of Synthetic Challenges
Regioselectivity and Byproduct Formation
The electron-deficient pyrazine ring directs coupling to the 5-position, minimizing byproducts. However, overalkylation or halogen exchange (e.g., Br/Cl displacement) may occur if stoichiometry is mismatched.
Catalytic System Optimization
The PdCl₂(dppf)₂/CuI system outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing homocoupling of acetylene. Copper-free conditions are less effective, underscoring the role of CuI in transmetallation.
Scalability and Industrial Applications
The TMS-protected route is scalable, as demonstrated in multi-gram syntheses of related pyrazine derivatives. For industrial production, continuous-flow systems could enhance safety during acetylene handling, though this remains speculative in the absence of direct evidence .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The chlorine and amino groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and various amines or halides are used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
6-chloro-5-ethynylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-ethynylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on pyrazine and pyridine derivatives with substituents at positions analogous to 6-chloro-5-ethynylpyrazin-2-amine. Key differences in substituent type, electronic effects, and applications are highlighted.
Table 1: Structural and Functional Comparison of Pyrazin/Pyridine Derivatives
*Calculated based on standard atomic weights.
Key Findings:
Substituent Effects on Reactivity: Chlorine and bromine substituents (e.g., 5-bromo-6-chloropyrazin-2-amine) facilitate halogen bonding, critical for constructing coordination polymers .
Synthetic Applications: Dichloropyrazines (e.g., 2-amino-5,6-dichloropyrazine) are precursors for dehydrosulfurization reactions to synthesize oxadiazine derivatives (e.g., ’s 1,3,5-oxadiazines) . Methyl-substituted analogs (e.g., 6-chloro-5-methylpyridazin-3-amine) are optimized for higher yields in multi-step syntheses .
Trifluoromethyl-substituted pyridines (e.g., 6-chloro-5-(trifluoromethyl)pyridin-2-amine) are prioritized in agrochemical research for their resistance to metabolic degradation .
Q & A
Q. How can 6-chloro-5-ethynylpyrazin-2-amine be synthesized with high purity for laboratory-scale studies?
Methodological Answer : The synthesis typically involves coupling reactions between pyrazine precursors and ethynylating agents. For example:
- Step 1 : Start with 6-chloropyrazin-2-amine as the core scaffold.
- Step 2 : Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst in an inert atmosphere .
- Step 3 : Optimize reaction conditions (temperature: 60–80°C; solvent: THF/DMF) to maximize yield (typically 60–75%) and minimize side products like homocoupled alkynes.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns and ethynyl integration. The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while pyrazine ring protons resonate at δ 8.0–8.5 ppm .
- FT-IR : Detect the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (C₆H₄ClN₃ requires C: 44.07%, H: 2.47%, N: 25.75%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 166.0274 (calculated for C₆H₅ClN₃⁺) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for ethynyl group introduction?
Methodological Answer : Conflicting data on regioselectivity (e.g., ethynyl vs. chloro substitution) can be addressed via:
- DFT Calculations : Model transition states to identify kinetic vs. thermodynamic control. For example, B3LYP/6-31G(d) calculations show ethynylation at the 5-position is favored by 3–5 kcal/mol due to reduced steric hindrance .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions (e.g., DMF stabilizes the Pd-alkyne intermediate) .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How to design experiments to analyze the compound’s potential as a kinase inhibitor in medicinal chemistry?
Methodological Answer :
- Target Selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, ABL1) due to the compound’s aromatic/ethynyl motifs .
- Assay Design :
- Biochemical Assays : Measure IC₅₀ via fluorescence polarization (FP) using ATP-competitive probes.
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) at 1–10 µM doses .
- Structural Analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition via SHELXL refinement ).
Q. Data Interpretation Tips :
- Compare IC₅₀ values with known inhibitors (e.g., Gefitinib for EGFR).
- Use Hill coefficients to assess cooperative binding .
Q. How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer : Contradictions (e.g., variable IC₅₀ values) often stem from assay conditions. Mitigate via:
- Standardization : Adopt CLSI guidelines for cell viability assays (e.g., MTT/PrestoBlue protocols).
- Control Experiments : Include reference compounds (e.g., Staurosporine) to normalize inter-lab variability .
- Meta-Analysis : Use multivariate regression to correlate activity with physicochemical descriptors (e.g., logP, polar surface area) .
Q. How to optimize reaction yields when scaling up synthesis?
Answer :
- Catalyst Loading : Increase Pd(PPh₃)₂Cl₂ to 5 mol% to counteract reduced surface area/volume ratios.
- Continuous Flow Systems : Improve heat/mass transfer; yields improve by 10–15% compared to batch reactors .
- In Situ Monitoring : Use ReactIR to track ethynyl group incorporation and terminate reactions at 90% conversion .
Q. How to address solubility issues in biological assays?
Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) for intracellular activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
